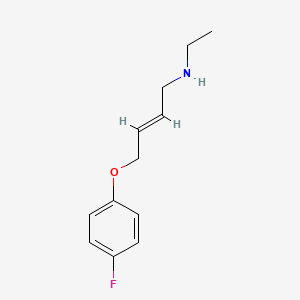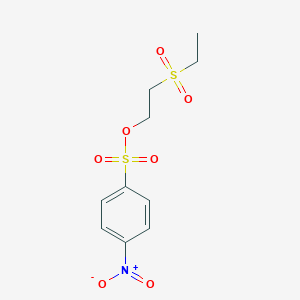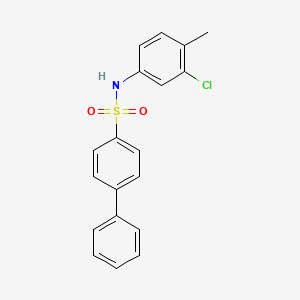![molecular formula C14H17N3 B5012598 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. Therefore, the inhibition of FAAH by this compound can lead to the accumulation of endocannabinoids, resulting in potential therapeutic benefits.
作用机制
The mechanism of action of 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate involves the inhibition of this compound, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting this compound, the compound can lead to the accumulation of endocannabinoids, which can activate cannabinoid receptors and result in potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the accumulation of endocannabinoids in the body. Endocannabinoids play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. Therefore, the inhibition of this compound by this compound can result in potential therapeutic benefits for various conditions, including pain, anxiety, and inflammation.
实验室实验的优点和局限性
The advantages of using 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate in lab experiments include its potency and selectivity as an this compound inhibitor, as well as its potential therapeutic applications. However, the limitations of using this compound include its complex synthesis method and potential toxicity at high concentrations.
未来方向
There are several future directions for research on 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate, including:
1. Further exploration of its potential therapeutic applications, including the treatment of neurological disorders such as epilepsy and multiple sclerosis.
2. Investigation of its potential use as a tool compound in research to better understand the role of endocannabinoids in various physiological processes.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of its potential use in combination with other drugs to enhance its therapeutic effects.
5. Investigation of its potential toxicity and safety at different concentrations and in different animal models.
合成方法
The synthesis of 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction between 1-(pyrrolidin-1-yl)methanamine and 3-bromobenzaldehyde to form the intermediate compound 3-(1-pyrrolidinylmethyl)benzaldehyde. The second step involves the reaction between 3-(1-pyrrolidinylmethyl)benzaldehyde and hydrazine hydrate to form the intermediate compound 3-(1-pyrrolidinylmethyl)phenylhydrazine. The final step involves the reaction between 3-(1-pyrrolidinylmethyl)phenylhydrazine and trifluoroacetic anhydride to form this compound.
科学研究应用
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate has been extensively studied for its potential therapeutic applications. The inhibition of this compound by this compound can lead to the accumulation of endocannabinoids, which can result in potential therapeutic benefits for various conditions, including pain, anxiety, and inflammation. Additionally, this compound has shown promising results in preclinical studies for the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Furthermore, this compound has also been studied for its potential use as a tool compound in research to better understand the role of endocannabinoids in various physiological processes.
属性
IUPAC Name |
5-[3-(pyrrolidin-1-ylmethyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-9-17(8-1)11-12-4-3-5-13(10-12)14-6-7-15-16-14/h3-7,10H,1-2,8-9,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIOBPQAZVKVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5012515.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5012535.png)



![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012574.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)

![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)